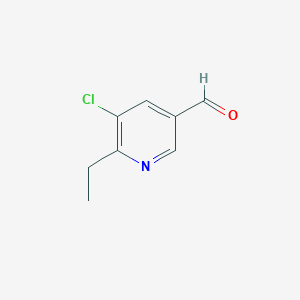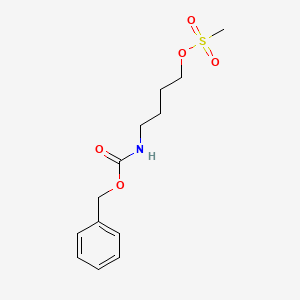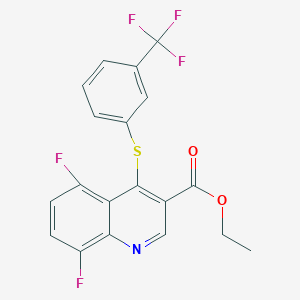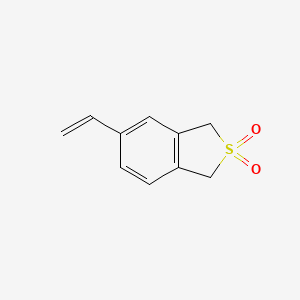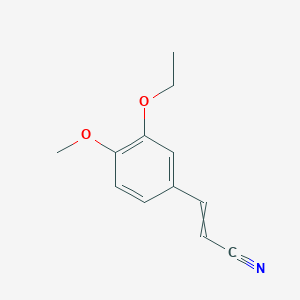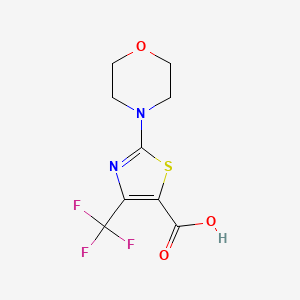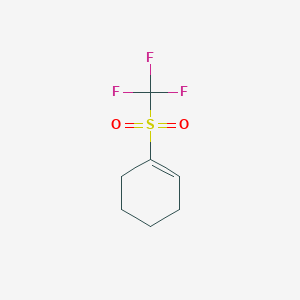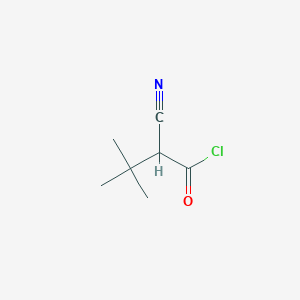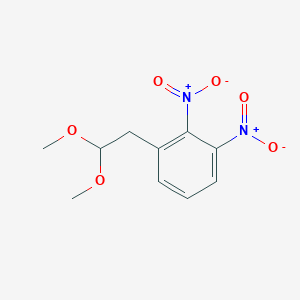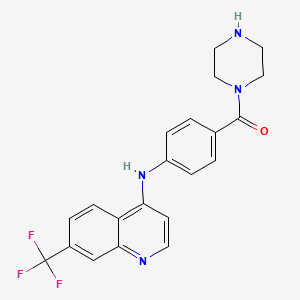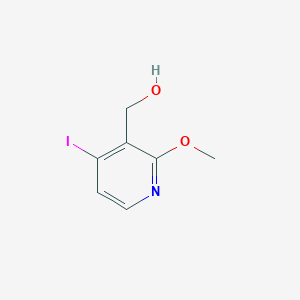
(4-Iodo-2-methoxypyridin-3-yl)-methanol
描述
(4-Iodo-2-methoxypyridin-3-yl)-methanol is an organic compound with the molecular formula C7H8INO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of iodine and methoxy groups on the pyridine ring, along with a methanol group, makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2-methoxypyridin-3-yl)-methanol typically involves the iodination of a methoxy-substituted pyridine derivative followed by the introduction of a methanol group. One common method involves the following steps:
Iodination: The starting material, 2-methoxy-pyridine, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position of the pyridine ring.
Methanol Introduction: The iodinated intermediate is then reacted with formaldehyde and a reducing agent, such as sodium borohydride, to introduce the methanol group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Using large quantities of iodine and oxidizing agents to iodinate 2-methoxy-pyridine.
Methanol Group Introduction: Employing continuous flow reactors for the reaction with formaldehyde and reducing agents to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-Iodo-2-methoxypyridin-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (4-Iodo-2-methoxy-pyridin-3-yl)carboxylic acid.
Reduction: (2-Methoxy-pyridin-3-yl)methanol.
Substitution: (4-Amino-2-methoxy-pyridin-3-yl)methanol or (4-Thio-2-methoxy-pyridin-3-yl)methanol.
科学研究应用
(4-Iodo-2-methoxypyridin-3-yl)-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of (4-Iodo-2-methoxypyridin-3-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, while the methoxy and methanol groups can influence its solubility and reactivity.
相似化合物的比较
Similar Compounds
- (4-Chloro-2-methoxy-pyridin-3-yl)methanol
- (4-Bromo-2-methoxy-pyridin-3-yl)methanol
- (4-Fluoro-2-methoxy-pyridin-3-yl)methanol
Uniqueness
(4-Iodo-2-methoxypyridin-3-yl)-methanol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets and different reactivity patterns in chemical reactions.
属性
分子式 |
C7H8INO2 |
|---|---|
分子量 |
265.05 g/mol |
IUPAC 名称 |
(4-iodo-2-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8INO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-3,10H,4H2,1H3 |
InChI 键 |
GVWGPWWPDNCITP-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC(=C1CO)I |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
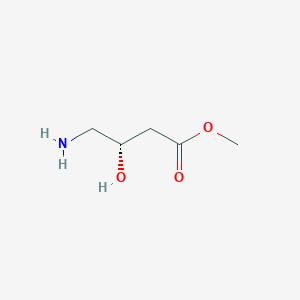
![4'-Methoxy-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8611512.png)
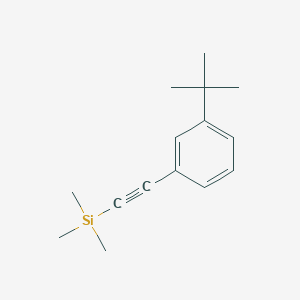
![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2-methoxybenzonitrile](/img/structure/B8611525.png)
